2-Chloro-6-iodoquinoline
Overview
Description
2-Chloro-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, characterized by the presence of chlorine and iodine atoms at the 2nd and 6th positions, respectively.
Mechanism of Action
Target of Action
It is structurally similar to clioquinol , an antifungal agent, suggesting that it may also target fungal cells
Mode of Action
The exact mode of action of 2-Chloro-6-iodoquinoline is currently unknown . As a structural analog of Clioquinol, it may share a similar mechanism, which involves interfering with the cell’s metabolic processes, leading to cell death . .
Biochemical Pathways
Given its structural similarity to Clioquinol, it might interfere with the biochemical pathways of fungal cells, leading to their death . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
It is also an inhibitor of CYP1A2 and CYP2C19, which are important enzymes involved in drug metabolism . These properties could impact the bioavailability of the compound.
Result of Action
Based on its structural similarity to Clioquinol, it may exert antifungal effects . .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in a dark place at 2-8°C . Additionally, its solubility could influence its efficacy, as it is moderately soluble . These factors could potentially affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Chloro-6-iodoquinoline plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19 . These interactions can lead to alterations in the metabolism of other compounds, making this compound a useful probe in drug metabolism studies. Additionally, its high lipophilicity allows it to easily penetrate cell membranes, facilitating its interaction with intracellular targets .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation . Furthermore, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways, resulting in changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which may have different biological activities and toxicities. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential side effects of this compound in vivo .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . Its high lipophilicity allows it to accumulate in lipid-rich tissues, such as the liver and brain . This distribution pattern can influence its biological activity and potential toxicity, making it an important factor in drug development and safety assessment.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the endoplasmic reticulum and mitochondria, where it can affect various biochemical processes . The presence of targeting signals and post-translational modifications can further direct this compound to specific subcellular compartments, impacting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodoquinoline typically involves halogenation reactions. One common method is the direct iodination of 2-chloroquinoline using iodine and an oxidizing agent such as nitric acid. Another approach involves the use of N-iodosuccinimide (NIS) in the presence of a catalyst like trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound often employs scalable halogenation techniques. These methods ensure high yield and purity, making the compound suitable for large-scale applications. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-6-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its role in drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the iodine atom, making it less reactive in certain coupling reactions.
6-Iodoquinoline: Lacks the chlorine atom, affecting its overall reactivity and biological activity.
2,6-Dichloroquinoline: Contains two chlorine atoms, which can alter its chemical properties and reactivity compared to 2-Chloro-6-iodoquinoline
Uniqueness: this compound is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and biological activities. This dual halogenation allows for versatile chemical modifications and enhances its potential as a precursor in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-chloro-6-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLKNANWWDCXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601125 | |
Record name | 2-Chloro-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124467-20-5 | |
Record name | 2-Chloro-6-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-iodo-quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloro-6-iodoquinoline in the synthesis of thiazolidin-4-ones and what biological activity do these synthesized compounds exhibit?
A1: this compound serves as a crucial starting material in synthesizing thiazolidin-4-one derivatives []. The process involves reacting this compound-3-carbaldehyde with various amines to form N-aryl-2-chloro-6-iodoquinolin-3-yl azomethines. These intermediates then undergo a cyclocondensation reaction with thioglycolic acid to yield the desired thiazolidin-4-ones []. These synthesized thiazolidin-4-ones have shown promising results in preliminary antimicrobial screenings against various microbes [].
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